![molecular formula C8H16N2 B13123464 (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often involve the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of pyrrolopyrazine derivatives typically involves optimized synthetic routes that are scalable and cost-effective. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce alkylated or arylated derivatives .
科学的研究の応用
Chemistry: In chemistry, (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable scaffold for drug discovery and development .
Biology: In biology, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for the development of new antibiotics and antiviral drugs .
Medicine: In medicine, this compound is investigated for its anti-inflammatory and antitumor properties. It has shown potential in preclinical studies for the treatment of inflammatory diseases and certain types of cancer .
Industry: In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
作用機序
The mechanism of action of (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds: Similar compounds include other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine, which exhibit different biological activities . Other related compounds include pyrrolone and pyrrolidinone derivatives, which also have diverse biological activities .
Uniqueness: What sets (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine apart is its unique combination of a pyrrole ring and a pyrazine ring, which contributes to its broad spectrum of biological activities. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets .
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
InChIキー |
ZUILOGVUGKBLHW-SFYZADRCSA-N |
異性体SMILES |
C[C@@H]1CN2CCC[C@H]2CN1 |
正規SMILES |
CC1CN2CCCC2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
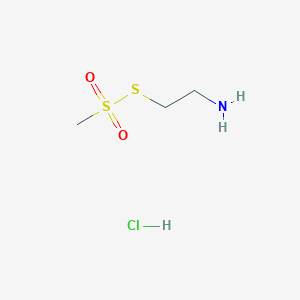
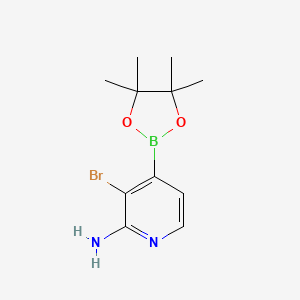

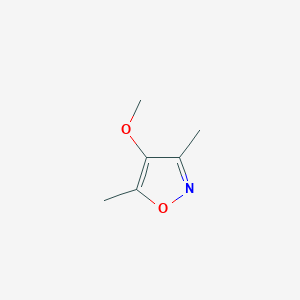

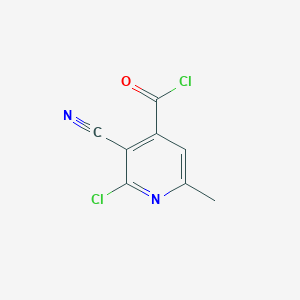
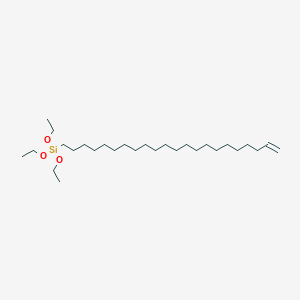

![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
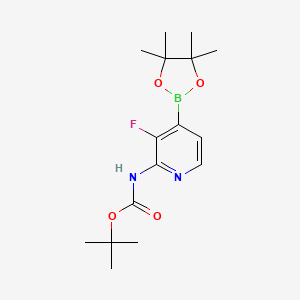
![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
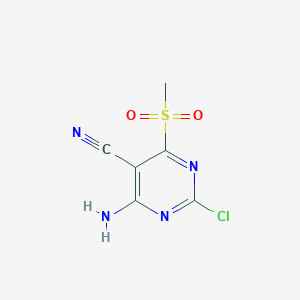
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
